molecular formula C14H13F3N2O2 B2854648 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1428375-25-0

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

货号: B2854648
CAS 编号: 1428375-25-0
分子量: 298.265
InChI 键: WGJWMTYPFBXTIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and early-stage drug discovery. This compound is part of a class of aryl-urea derivatives where the strategic incorporation of a trifluoromethyl phenyl group is known to enhance biological activity by improving binding selectivity and metabolic stability . The furan heterocycle is a privileged structure in bioactive molecules, and its combination with a trifluoromethyl group links a biorenewable building block with a fluorinated moiety, a modern approach in designing novel pharmacologically active agents . Urea-based scaffolds are extensively investigated for their ability to interact with diverse biological targets. Research on analogous compounds has demonstrated potent inhibitory activity against key signaling pathways. For instance, structurally related urea derivatives have been identified as promising leads that negatively regulate inflammation by directly inhibiting the NLRP3 inflammasome, a key driver in inflammatory diseases . Furthermore, quinoxaline-based urea analogs have shown significant promise in oncology research, functioning as potent inhibitors of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) within the NF-κB signaling pathway, which is a validated therapeutic target in certain cancers, such as pancreatic cancer . The presence of the trifluoromethyl group is a common feature in many approved drugs and is frequently used to optimize the potency and drug-like properties of lead compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJWMTYPFBXTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

科学研究应用

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

相似化合物的比较

Similar compounds include:

    1-(2-(Furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound has a furan ring at a different position, which may affect its reactivity and biological activity.

    1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of a urea group, which can influence its chemical properties and applications.

    1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)carbamate: This compound has a carbamate group, which may alter its stability and reactivity.

生物活性

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan moiety and a trifluoromethyl-substituted phenyl group. These characteristics suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H16F3N2O2
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with furan and trifluoromethyl groups have shown promising results in inhibiting tumor cell proliferation. In particular, a study highlighted that certain derivatives exhibited GI50 values below 10 µM against various human tumor cell lines, indicating significant cytotoxicity .

Research Findings :

  • Cell Lines Studied : MDA-MB-231 (triple-negative breast cancer), MDA-MB-468.
  • Methods : Sulforhodamine B assay for cell viability; flow cytometry for cell cycle analysis.
  • Results : The most promising compounds reduced viable cell numbers significantly compared to controls, with minimal effects on non-tumorigenic cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Potential interaction with specific kinases or other enzymes involved in cancer pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been explored for antimicrobial activity. Studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.9 μg/mL against certain bacterial strains .
  • Biofilm Inhibition : Compounds were also effective in disrupting biofilms formed by pathogenic bacteria, suggesting potential applications in treating chronic infections .

Comparative Analysis

CompoundBiological ActivityGI50 (µM)MIC (µg/mL)
This compoundAnticancer<10N/A
Related Compound AAnticancer13N/A
Related Compound BAntimicrobialN/A1.9

Case Study 1: Antitumor Activity

A study involving a series of furan-based urea derivatives demonstrated that modifications to the trifluoromethyl group significantly affected their anticancer efficacy. The most effective derivative showed a substantial reduction in cell viability in MDA-MB-231 cells after 48 hours of treatment, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that certain derivatives effectively inhibited biofilm formation, which is crucial for treating persistent infections. The study utilized both quantitative and qualitative assays to assess the effectiveness against biofilm-forming bacteria .

常见问题

Basic: What are the optimal synthetic routes for 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Isocyanate Preparation: React 2-(trifluoromethyl)phenylamine with phosgene or a safer equivalent (e.g., triphosgene) to generate the corresponding isocyanate.

Amine Coupling: Combine the isocyanate with 2-(furan-3-yl)ethylamine under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure urea derivative.
Key Considerations: Control moisture to prevent side reactions (e.g., hydrolysis of isocyanates). Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1 molar ratio) and reaction time (4–12 hours) to maximize yield (typically 50–70%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Verify the presence of furan protons (δ 6.3–7.4 ppm), trifluoromethyl group (singlet at ~δ 3.9 ppm for adjacent protons), and urea NH signals (δ 5.5–6.5 ppm, broad).
    • 19F NMR: Confirm the trifluoromethyl group (δ -60 to -65 ppm).
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How to design biological activity assays for this compound in kinase inhibition studies?

Methodological Answer:

Target Selection: Prioritize kinases with structural homology to known urea-binding targets (e.g., EGFR, VEGFR) using databases like Kinase SARfari.

In Vitro Assays:

  • Kinase Inhibition: Use ADP-Glo™ or radiometric assays (33P-ATP) to measure IC50 values.
  • Cellular Activity: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays (48–72 hours exposure).

Validation: Confirm target engagement using Western blotting (phospho-kinase downregulation) and competitive binding assays (SPR or ITC) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Purity Verification: Re-analyze compound batches via HPLC and LC-MS to rule out impurities (>99% purity required).

Assay Reproducibility: Standardize conditions (e.g., ATP concentration, cell passage number) across labs.

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses and compare with contradictory data.

Orthogonal Assays: Validate findings using alternative methods (e.g., CRISPR knockouts of putative targets) .

Advanced: What strategies are effective for studying the compound’s mechanism of action in cellular models?

Methodological Answer:

Target Deconvolution:

  • Chemical Proteomics: Use immobilized compound pull-downs with MS-based identification of binding proteins.
  • Kinome Profiling: Employ kinase inhibitor beads (KIBs) to map inhibitory profiles.

Pathway Analysis: Perform RNA-seq or phospho-proteomics to identify dysregulated pathways post-treatment.

Mutagenesis: Generate kinase mutants (e.g., ATP-binding site) to confirm binding specificity .

Advanced: How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents systematically:

  • Replace trifluoromethyl with -CF2H or -CN.
  • Vary furan position (2- vs. 3-substituted).

Biological Testing: Screen analogs in kinase inhibition and cytotoxicity assays.

Data Analysis: Use multivariate statistics (e.g., PCA) or QSAR models (Mordred descriptors) to correlate structural features with activity .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

In Vitro Metabolism:

  • Liver Microsomes: Incubate compound with human/rodent microsomes (NADPH cofactor) and monitor parent compound depletion (LC-MS).
  • CYP Inhibition: Test against CYP3A4/2D6 using fluorescent substrates.

Metabolite ID: Use high-resolution LC-MS/MS (Q-TOF) to characterize Phase I/II metabolites.

In Vivo PK: Administer compound to rodents and measure plasma half-life (t1/2) and clearance .

Advanced: How to evaluate the compound’s toxicity profile in early-stage research?

Methodological Answer:

In Vitro Toxicity:

  • Cytotoxicity: Test in non-target cells (e.g., HEK293) via LDH release assays.
  • hERG Inhibition: Use patch-clamp or FLIPR assays to assess cardiac risk.

In Vivo Studies: Conduct acute toxicity in rodents (14-day observation, histopathology).

Genotoxicity: Perform Ames test (bacterial reverse mutation) and micronucleus assay .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。